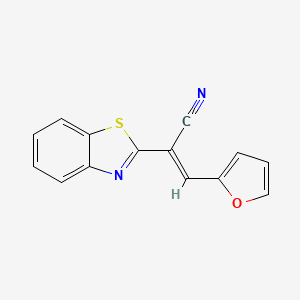
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties This compound features a chloro and nitro group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chlorobenzene to form 2-chloro-6-nitrobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using oxalyl chloride to introduce the 2-oxopropanoic acid group. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. Additionally, purification steps like recrystallization or chromatography are employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Ammonia (NH3), thiols (RSH), base (e.g., NaOH)
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Reduction: 3-(2-Amino-6-nitrophenyl)-2-oxopropanoic acid
Substitution: 3-(2-Substituted-6-nitrophenyl)-2-oxopropanoic acid derivatives
Hydrolysis: this compound
科学的研究の応用
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid finds applications in various scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups can participate in various binding interactions, influencing the compound’s biological activity. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects.
類似化合物との比較
Similar Compounds
- 3-(2-Chloro-4-nitrophenyl)-2-oxopropanoic acid
- 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoic acid
- 3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid
Uniqueness
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which significantly influences its reactivity and interaction with biological targets. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
36892-19-0 |
|---|---|
分子式 |
C9H6ClNO5 |
分子量 |
243.60 g/mol |
IUPAC名 |
3-(2-chloro-6-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClNO5/c10-6-2-1-3-7(11(15)16)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChIキー |
ZHHGJIKNTVWZTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12002635.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B12002641.png)
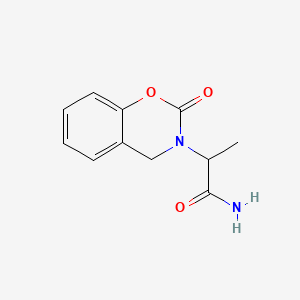
![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)

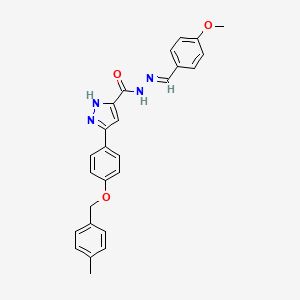
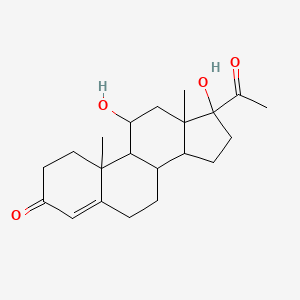
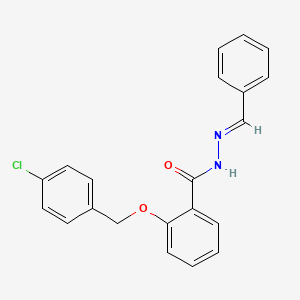

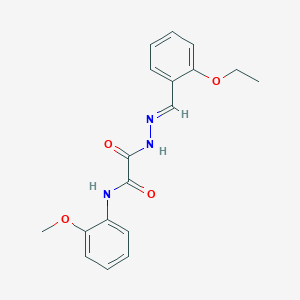
![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)
![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)

